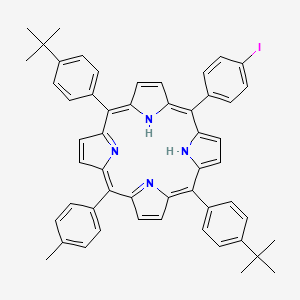
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metals and are used in various applications, including catalysis, photodynamic therapy, and as sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production of such porphyrins may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing and temperature control. Purification steps such as column chromatography or recrystallization are used to obtain the final product.
化学反応の分析
Types of Reactions
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The iodine atom can be substituted with other groups via palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is used as a ligand in coordination chemistry. It can form complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
Porphyrins are explored for their use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry
In industry, porphyrins are used in the development of sensors for detecting gases and other substances. They are also used in the design of organic photovoltaic cells for solar energy conversion.
作用機序
The mechanism of action of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin depends on its application. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that damage cellular components. In catalysis, the porphyrin-metal complex facilitates various chemical reactions by providing an active site for substrate binding and transformation.
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
特性
CAS番号 |
874948-43-3 |
|---|---|
分子式 |
C53H47IN4 |
分子量 |
866.9 g/mol |
IUPAC名 |
10,20-bis(4-tert-butylphenyl)-5-(4-iodophenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C53H47IN4/c1-32-8-10-33(11-9-32)48-40-24-26-42(55-40)49(34-12-18-37(19-13-34)52(2,3)4)44-28-30-46(57-44)51(36-16-22-39(54)23-17-36)47-31-29-45(58-47)50(43-27-25-41(48)56-43)35-14-20-38(21-15-35)53(5,6)7/h8-31,57-58H,1-7H3 |
InChIキー |
WRJIBOHYXPSLNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)I)N4)C9=CC=C(C=C9)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
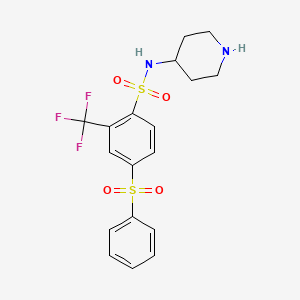
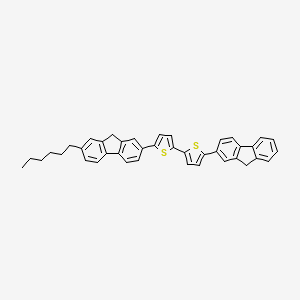
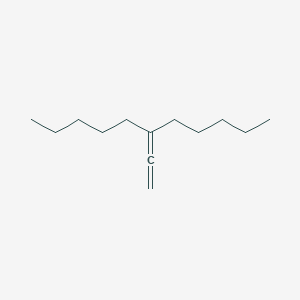

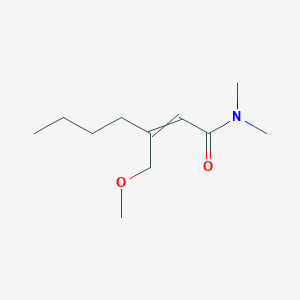



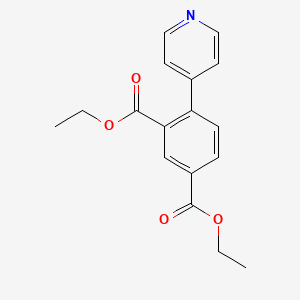
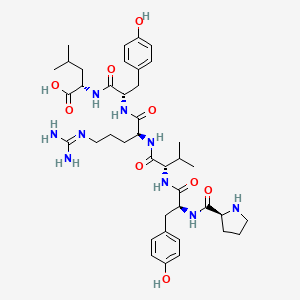

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
